Tributyl(tetradecyl)phosphonium bromide
Overview
Description
Tributyl(tetradecyl)phosphonium bromide is a phosphonium-based ionic liquid. Phosphonium ionic liquids are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make them suitable for a wide range of applications in different fields, including catalysis, extraction, and electrochemistry .
Preparation Methods
Tributyl(tetradecyl)phosphonium bromide can be synthesized by reacting tributylphosphine with tetradecyl bromide. The reaction typically occurs at elevated temperatures, around 65°C, and requires a reaction time of about three days. The resulting solid product is then recrystallized in hexane and vacuum-dried to obtain the final compound with a yield of approximately 68% .
Chemical Reactions Analysis
Tributyl(tetradecyl)phosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidative desulfurization processes, where it helps remove sulfur compounds from model oil.
Substitution: It can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Catalysis: It serves as a catalyst in Heck cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Scientific Research Applications
Tributyl(tetradecyl)phosphonium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of tributyl(tetradecyl)phosphonium bromide involves its role as a catalyst and extractant. In oxidative desulfurization, it facilitates the removal of sulfur compounds by acting as a reaction-induced self-separation catalyst. The interaction energy between the compound and sulfur compounds is crucial for its effectiveness . In extraction processes, it selectively binds to specific ions, enabling their separation from complex mixtures .
Comparison with Similar Compounds
Tributyl(tetradecyl)phosphonium bromide is unique compared to other phosphonium-based ionic liquids due to its specific alkyl chain length and bromide counterion. Similar compounds include:
Trihexyl(tetradecyl)phosphonium bromide: Used in similar applications but may have different solubility and thermal properties.
Tributyl(carboxymethyl)phosphonium bromide: Acts as a catalyst in the preparation of bis(indolyl)methane derivatives.
Trihexyl(tetradecyl)phosphonium decanoate: Used in liquid-liquid extraction processes for metal ion separation.
These compounds share similar properties but differ in their specific applications and effectiveness based on their chemical structure.
Properties
IUPAC Name |
tributyl(tetradecyl)phosphanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRALPBDSPBTOE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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